quinoxaline-5-carbonitrile
Overview
Description
quinoxaline-5-carbonitrile: is a heterocyclic compound that contains a quinoxaline ring with a cyano group attached at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of o-phenylenediamine with glyoxal to form quinoxaline, which is then treated with cyanogen bromide to yield quinoxaline-5-carbonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: quinoxaline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: 5-Aminoquinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
Chemistry: quinoxaline-5-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of quinoxaline-based ligands and catalysts .
Biology: In biological research, this compound derivatives have shown potential as antimicrobial, antitumor, and anti-inflammatory agents. They are studied for their ability to inhibit various enzymes and biological pathways .
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly for treating cancer and infectious diseases. Some derivatives have shown promising results in preclinical studies .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its derivatives are also explored for their use in organic electronics and optoelectronic devices .
Mechanism of Action
The mechanism of action of quinoxaline-5-carbonitrile and its derivatives varies depending on the specific application. In antimicrobial and antitumor activities, the compound often targets DNA and enzymes involved in cell replication and repair. It can intercalate into DNA, causing strand breaks and inhibiting replication. Additionally, it may inhibit key enzymes such as topoisomerases and kinases, disrupting cellular signaling pathways .
Comparison with Similar Compounds
Quinoxaline: The parent compound without the cyano group.
Quinoxaline N-oxides: Oxidized derivatives with enhanced biological activity.
5-Aminoquinoxaline: The reduced form of quinoxaline-5-carbonitrile.
Uniqueness: this compound is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. The cyano group can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis. Additionally, the cyano group enhances the compound’s ability to interact with biological targets, contributing to its potential as a therapeutic agent .
Properties
IUPAC Name |
quinoxaline-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZUFBQNUNLUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342447 | |
Record name | 5-Quinoxalinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77130-32-6 | |
Record name | 5-Quinoxalinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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